tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Overview
Description
tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate indane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the specific binding interactions .
Comparison with Similar Compounds
- tert-Butyl ((1R,2R)-2-aminocyclobutyl)carbamate
- tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate
- tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
Comparison: Compared to these similar compounds, tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its indane structure, which imparts distinct chemical and biological properties. The indane moiety can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYUOBKHFIVFN-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461669 | |
Record name | (R,R)-1-N-Boc-Amino-2-aminoindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403860-48-0 | |
Record name | (R,R)-1-N-Boc-Amino-2-aminoindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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